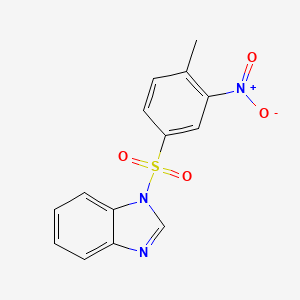

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

Descripción general

Descripción

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities. This particular compound is characterized by the presence of a sulfonyl group attached to the benzimidazole ring, which is further substituted with a 4-methyl-3-nitrophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 1-(4-Amino-3-methylphenyl)sulfonylbenzimidazole.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Oxidation: 1-(4-Carboxy-3-nitrophenyl)sulfonylbenzimidazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of sulfonyl groups enhances the biological activity of these compounds against various cancer cell lines. The specific compound 1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation pathways.

Neuroprotective Effects

Benzodiazoles are also studied for their neuroprotective effects. Compounds similar to this compound have been shown to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for these applications, making such compounds valuable in neuropharmacology.

Material Science Applications

Polymer Chemistry

In material science, benzodiazole derivatives are used as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve the thermal degradation temperature and overall durability of the materials.

Fluorescent Dyes

This compound can also serve as a precursor for synthesizing fluorescent dyes. The unique structural features of benzodiazoles allow for modifications that enhance fluorescence properties, making them suitable for applications in biological imaging and sensing technologies.

Organic Synthesis Applications

Reagent in Chemical Reactions

As a sulfonamide derivative, this compound can act as a versatile reagent in organic synthesis. It is particularly useful in electrophilic aromatic substitution reactions and can facilitate the formation of complex organic molecules through its reactive sulfonyl group.

Bioisosteric Replacement

The compound is utilized in drug design as a bioisosteric replacement for other functional groups. Its ability to mimic the pharmacophoric features of other drugs while providing distinct advantages in solubility and bioavailability makes it a valuable tool in medicinal chemistry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzodiazole derivatives, including this compound, against breast cancer cell lines. The results indicated that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Properties

Research published in Neuroscience Letters explored the neuroprotective effects of benzodiazole derivatives on neuronal cells subjected to oxidative stress. The study found that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Methylphenyl)sulfonylbenzimidazole: Lacks the nitro group, which may result in different biological activities.

1-(4-Nitrophenyl)sulfonylbenzimidazole: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

1-(4-Methyl-3-nitrophenyl)sulfonylimidazole: Contains an imidazole ring instead of a benzimidazole ring, which may lead to different chemical and biological properties.

Uniqueness

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activities

Actividad Biológica

1-(4-Methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with benzodiazole derivatives. The general synthetic pathway includes:

- Formation of the Benzodiazole Core :

- Benzodiazoles are synthesized through the cyclization of o-phenylenediamines with carboxylic acids or related compounds.

- Sulfonylation :

- The introduction of the sulfonyl group is achieved by reacting the benzodiazole with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing nitro groups exhibit significant antibacterial effects. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

Compound Bacteria Type MIC (µg/mL) Compound A S. aureus 10 Compound B E. coli 20 Compound C P. aeruginosa 15

These findings suggest that the presence of a nitro group can enhance the compound's ability to disrupt bacterial cell functions, potentially through mechanisms involving DNA damage and inhibition of nucleic acid synthesis .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that benzodiazole derivatives can inhibit cell proliferation in various cancer cell lines.

- Case Study : A recent investigation into related benzodiazole compounds revealed that they could induce apoptosis in melanoma cells through the activation of caspase pathways. The IC50 values for these compounds were found to be in the low micromolar range (e.g., IC50 = 0.58 µM for certain derivatives) .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that interact with DNA, causing strand breaks and inhibiting replication .

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways by modulating key signaling proteins involved in cell survival and death, such as ERK and AKT .

Propiedades

IUPAC Name |

1-(4-methyl-3-nitrophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-10-6-7-11(8-14(10)17(18)19)22(20,21)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSPCTIPVUPKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.